Seeking a hopanoid standard that precisely mimics bacterial membrane ordering? Diplopterol’s C-22 hydroxyl ensures correct orientation at the interface, unlike diploptene. - Selective ordering of saturated lipids (e.g., lipid A) without affecting unsaturated domains. - High-purity standard for GC-MS quantification in paleoenvironmental studies. - Avoids non-specific effects of complex BHPs. SMolecule ensures reliable, high-purity supply.
Diplopterol (also known as hopan-22-ol) is a pentacyclic triterpenoid of the hopanoid class, functioning as a key structural lipid in the membranes of many bacteria. Hopanoids are widely considered to be prokaryotic surrogates for eukaryotic sterols like cholesterol, playing a critical role in modulating membrane fluidity, permeability, and integrity. As the biosynthesis of diplopterol does not require molecular oxygen, it is a significant biomarker in geochemical studies for reconstructing ancient ecosystems and paleoenvironmental conditions, predating the rise of atmospheric oxygen.
Substituting Diplopterol with close structural analogs like diploptene (hop-22(29)-ene) or more complex bacteriohopanepolyols (BHPs) fails in practice due to the precise functional role of the C-22 hydroxyl group and the C30 side chain. Unlike diploptene, which lacks a polar head group and localizes ineffectively in the membrane midplane, diplopterol's hydroxyl group is critical for proper orientation and interaction with lipid headgroups to modulate membrane order. More complex BHPs, such as bacteriohopanetetrol (BHT), possess extended, polar side chains that induce a significantly different and stronger ordering effect compared to diplopterol, making them unsuitable as direct substitutes in biophysical or synthetic applications where the specific properties of the C30 hopanol are required. Therefore, selection of a specific hopanoid is driven by the precise biophysical or chemical outcome required, rendering these compounds non-interchangeable.
Lacks the C22 hydroxyl; partitions into the bilayer interior rather than the interface, altering membrane localization context.
Polyhydroxylated C35 side chain produces cholesterol-like upright orientation; monolayer collapse and stress-protection behavior may differ.
Despite comparable compaction and permeability reduction, antimicrobial peptide susceptibility is distinct; substitution may shift AMP model outcomes.
In model membranes composed of saturated lipids, such as sphingomyelin (SM), Diplopterol induces a liquid-ordered (Lo) phase with an ordering effect and fluidity that is quantitatively comparable to that of cholesterol. C-laurdan spectroscopy on liposomes shows that the change in the Generalized Polarization index (ΔGP), a measure of membrane order, is nearly identical for both compounds. This demonstrates Diplopterol's efficacy as a direct bacterial analog for cholesterol in studies of saturated lipid domains.
| Evidence Dimension | Membrane Ordering Effect (ΔGP) |
| Target Compound Data | ΔGP ≈ 0.23 (for Diplopterol in SM liposomes at 50°C) |
| Comparator Or Baseline | Cholesterol: ΔGP ≈ 0.24 (in SM liposomes at 50°C) |
| Quantified Difference | Diplopterol exhibits ~96% of the ordering effect of cholesterol under these conditions. |
| Conditions | C-laurdan spectroscopy on liposomes composed of sphingomyelin (SM) and the target compound (2:1 mol ratio) at 50°C, above the gel-liquid transition temperature of SM. |
For researchers constructing biomimetic bacterial membranes or sterol-free model systems, Diplopterol provides a validated, quantitatively similar alternative to cholesterol for inducing ordered lipid phases.
Unlike cholesterol, which effectively orders a wide range of both saturated and unsaturated phospholipids, Diplopterol's ordering capacity is significantly impaired in the presence of unsaturated acyl chains. While cholesterol shows a favorable (negative ΔGex) interaction with various phospholipids, Diplopterol exhibits a repulsive (positive ΔGex) interaction with unsaturated phospholipids. This selective interaction profile is a key differentiator, making Diplopterol unsuitable as a universal cholesterol substitute but ideal for modeling systems where interactions are specific to saturated lipids, like bacterial outer membranes containing lipid A.
| Evidence Dimension | Excess Free Energy of Interaction (ΔGex) with Unsaturated Phospholipids |
| Target Compound Data | Positive ΔGex (indicating a repulsive interaction) |
| Comparator Or Baseline | Cholesterol: Negative ΔGex (indicating a favorable/attractive interaction) |
| Quantified Difference | Opposite thermodynamic interaction behavior with unsaturated lipids. |
| Conditions | Interaction energy calculations for 1:2 molar mixtures of the compound with various unsaturated phospholipids. |
This selective ordering allows researchers to specifically probe the role of saturated lipid condensation in bacterial membranes without the confounding, broad-spectrum ordering effect cholesterol has on all lipid types.
In geochemical and environmental analysis, pure Diplopterol is essential as a certified analytical standard for the accurate quantification of its corresponding hopane fossils in sediments and petroleum. Crude extracts or other hopanoid isomers are unsuitable for calibrating sensitive mass spectrometry methods (GC-MS, LC-MS). The use of an external standard or a deuterated internal standard (like D4-diplopterol) is critical to correct for matrix effects and variations in ionization efficiency, which can lead to quantification errors exceeding 200% if not properly controlled. Procuring high-purity Diplopterol is a prerequisite for reproducible, quantitative biomarker research.
| Evidence Dimension | Quantitative Accuracy in LC-MS |
| Target Compound Data | Accurate quantification when using a pure, deuterated internal standard. |
| Comparator Or Baseline | External standard quantification: 220% higher calculated amount than actual value due to matrix effects (ionization enhancement by co-eluting phospholipids). |
| Quantified Difference | Over 2-fold error in quantification without a proper internal standard, which requires a pure starting material. |
| Conditions | LC-MS analysis of a 25 ng Diplopterol sample mixed with phospholipids, comparing quantification against an external standard curve versus an internal D4-diplopterol standard. |
For analytical laboratories, purchasing a high-purity standard is non-negotiable for achieving the accuracy and reproducibility required for publication, regulatory submissions, or petroleum source rock evaluation.
For biophysicists creating model membranes to study bacterial processes, Diplopterol is the correct choice to simulate the effects of hopanoids on the outer membrane. Its demonstrated ability to order saturated lipids like lipid A, while having minimal effect on unsaturated lipids, allows for the creation of more accurate bacterial membrane models than is possible with cholesterol, which has a broader ordering effect.
In geochemistry and environmental science, high-purity Diplopterol is indispensable as an analytical standard for GC-MS and LC-MS. It enables the precise quantification of bacterial biomass and the reconstruction of past biogeochemical cycles from sediment and rock samples, where accuracy is paramount for valid paleo-environmental interpretation.
Researchers investigating the formation and properties of lipid rafts or liquid-ordered domains can use Diplopterol to specifically induce ordering in saturated lipid populations. Its functional divergence from cholesterol in mixed saturated/unsaturated systems provides a unique tool to dissect the specific contribution of saturated acyl chains to membrane organization.